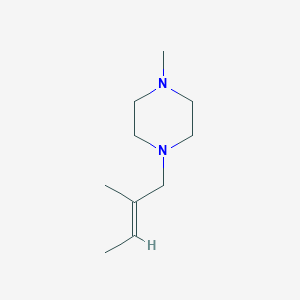![molecular formula C17H16N2O2 B5794979 5-[(2-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5794979.png)
5-[(2-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole is a synthetic compound with potential applications in scientific research. This compound is of interest to researchers due to its unique chemical structure and potential biological activity. In
科学的研究の応用
5-[(2-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole has potential applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology. This compound has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor activity in animal models. It has also been investigated as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's.
作用機序
The mechanism of action of 5-[(2-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in inflammation and tumor growth. It may also interact with neurotransmitter receptors in the brain, leading to its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 5-[(2-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole can reduce inflammation and pain in animal models. It has also been shown to inhibit tumor growth and induce apoptosis in cancer cells. In addition, this compound has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 5-[(2-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole in lab experiments is its potential for multiple applications in medicinal chemistry and pharmacology research. However, one limitation is the lack of human clinical trials, which limits its potential for use in human medicine.
将来の方向性
Future research on 5-[(2-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole should focus on its potential for use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additional studies should also be conducted to further understand its mechanism of action and potential side effects. Finally, more research is needed to investigate the potential for this compound to be used in combination with other drugs for enhanced therapeutic effects.
Conclusion:
In conclusion, 5-[(2-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole is a synthetic compound with potential applications in scientific research. Its unique chemical structure and potential biological activity make it of interest to researchers in the fields of medicinal chemistry and pharmacology. While further research is needed to fully understand its mechanism of action and potential side effects, this compound shows promise for use in the treatment of neurodegenerative diseases and as a potential anti-inflammatory and anti-tumor agent.
合成法
The synthesis of 5-[(2-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole involves the reaction of 2-methylphenol, 3-methylbenzaldehyde, and hydrazine hydrate. The reaction is carried out in the presence of a catalyst, such as acetic acid or sulfuric acid, and under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
特性
IUPAC Name |
5-[(2-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12-6-5-8-14(10-12)17-18-16(21-19-17)11-20-15-9-4-3-7-13(15)2/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZKMAMHPGZYEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)COC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{4-allyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5794908.png)

![ethyl 4-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}benzoate](/img/structure/B5794930.png)
![2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5794933.png)




![N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}propanamide](/img/structure/B5794971.png)
![4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol](/img/structure/B5794985.png)
![4-[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B5794990.png)
![2-(1-naphthoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B5794995.png)